3',4'-Dideoxykanamycin C hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. Aminoglycosides are known for their potent antibacterial properties, particularly against gram-negative bacteria. This compound is a derivative of kanamycin B, modified to enhance its activity against resistant bacterial strains .
準備方法
The synthesis of 3’,4’-Dideoxykanamycin C involves several steps. The primary method includes treating the primary 6’-amino group of a tetra-N-protected derivative of kanamycin B with a nitrite to convert the amino group into a hydroxyl group, followed by the removal of protective groups . This process results in the formation of 3’,4’-Dideoxykanamycin C, which is then converted into its hemihydrate form for stability and solubility.
Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
3’,4’-Dideoxykanamycin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s efficacy.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution can produce a variety of modified aminoglycosides .
科学的研究の応用
3’,4’-Dideoxykanamycin C hemihydrate has several applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: It serves as a reference compound in the development of new antibacterial agents.
作用機序
The mechanism of action of 3’,4’-Dideoxykanamycin C involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .
類似化合物との比較
3’,4’-Dideoxykanamycin C is unique compared to other aminoglycosides due to its specific modifications, which enhance its activity against resistant strains. Similar compounds include:
Kanamycin A: Less effective against resistant strains.
Amikacin: Another derivative of kanamycin with modifications to improve efficacy.
Tobramycin: Similar structure but different spectrum of activity
特性
CAS番号 |
65566-76-9 |
---|---|
分子式 |
C18H36N4O9 |
分子量 |
452.5 g/mol |
IUPAC名 |
4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2 |
InChIキー |
LXQWENIGEFXSFN-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。